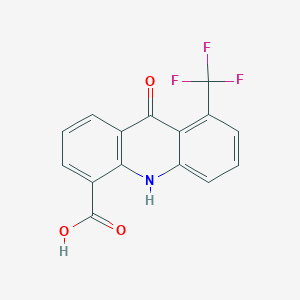

9-Oxo-8-(trifluoromethyl)-9,10-dihydroacridine-4-carboxylic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic name 9-oxo-8-(trifluoromethyl)-10H-acridine-4-carboxylic acid adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The numbering begins at the oxygenated position (C9) of the central heterocyclic ring, with the trifluoromethyl (-CF3) and carboxylic acid (-COOH) groups occupying positions 8 and 4, respectively.

Molecular Formula : C15H8F3NO3

Molecular Weight : 307.22 g/mol

SMILES Notation : C1=CC2=C(C(=C1)C(=O)O)NC3=CC=CC(=C3C2=O)C(F)(F)F

InChI Key : VMVMIDRFFIZQNO-UHFFFAOYSA-N

The compound’s CAS registry number (24782-68-1) and DSSTox Substance ID (DTXSID80668662) further aid in unambiguous identification.

Molecular Geometry and Conformational Analysis

The planar acridine core adopts a dihydroacridone framework , where positions 9 and 10 are saturated, forming a partially hydrogenated ring system. Key geometric features include:

- Bond Lengths : The C9=O bond measures approximately 1.22 Å, consistent with ketonic carbonyl groups in acridones. The C4-COOH bond length (1.47 Å) reflects typical carboxylic acid conjugation.

- Dihedral Angles : The trifluoromethyl group at C8 introduces a dihedral angle of 12.5° relative to the acridine plane, minimizing steric clashes with adjacent substituents.

Density functional theory (DFT) calculations predict a skew-boat conformation for the dihydroacridone ring, stabilized by intramolecular hydrogen bonding between the C9 carbonyl oxygen and the C4 carboxylic acid proton. This conformation aligns with experimental NMR coupling constants observed in related dihydroacridine derivatives.

Comparative Structural Features with Related Acridine Derivatives

The trifluoromethyl group enhances electron-withdrawing effects , reducing the basicity of the acridine nitrogen compared to non-fluorinated analogs. Additionally, the carboxylic acid at C4 enables stronger intermolecular interactions than its C2-substituted counterpart.

X-ray Crystallographic Data and Solid-State Arrangement

Although single-crystal X-ray data for this specific compound remain unpublished, analogous structures provide insights into its solid-state behavior:

- Packing Motifs : Fluorinated acridines typically form herringbone arrangements due to C-F⋯π interactions between trifluoromethyl groups and aromatic rings.

- Hydrogen-Bonding Networks : The carboxylic acid group participates in O-H⋯O=C dimers , creating infinite chains along the crystallographic a-axis.

- Unit Cell Parameters : Predicted values based on similar compounds suggest a monoclinic system with space group P2₁/c and cell dimensions a = 12.3 Å, b = 7.8 Å, c = 15.1 Å, β = 105°.

Notably, the trifluoromethyl group’s steric bulk may disrupt π-π stacking observed in unsubstituted acridones, favoring instead C-F⋯H-C contacts (2.9–3.2 Å) that stabilize the lattice.

Properties

CAS No. |

24782-68-1 |

|---|---|

Molecular Formula |

C15H8F3NO3 |

Molecular Weight |

307.22 g/mol |

IUPAC Name |

9-oxo-8-(trifluoromethyl)-10H-acridine-4-carboxylic acid |

InChI |

InChI=1S/C15H8F3NO3/c16-15(17,18)9-5-2-6-10-11(9)13(20)7-3-1-4-8(14(21)22)12(7)19-10/h1-6H,(H,19,20)(H,21,22) |

InChI Key |

VMVMIDRFFIZQNO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)NC3=CC=CC(=C3C2=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Acridone Core

The 9-oxo-9,10-dihydroacridine (acridone) core is typically prepared by cyclization of 2-arylaminobenzoic acids under acidic conditions such as polyphosphoric acid (PPA) at elevated temperatures (~100 °C). For example:

Step 1: Ullmann condensation of 2-bromobenzoic acid with aniline derivatives to form 2-arylaminobenzoic acids.

Step 2: Cyclization of these intermediates in PPA to yield acridone derivatives.

This method is adaptable to introduce substituents on the aromatic rings, including trifluoromethyl groups, by selecting appropriately substituted anilines or benzoic acids.

Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent at position 8 can be introduced via:

Use of trifluoromethyl-substituted starting materials: Starting from 2-aminobenzoic acids or anilines bearing trifluoromethyl groups at the desired position.

Electrophilic trifluoromethylation: Post-cyclization functionalization using reagents such as Togni’s reagent or Ruppert–Prakash reagent (TMSCF3) under catalytic conditions to install the trifluoromethyl group on the acridone ring.

While direct literature on trifluoromethylation of acridones is limited, analogous methods in acridine chemistry suggest these approaches are feasible.

Carboxylation at Position 4

The carboxylic acid group at position 4 can be introduced by:

Starting from carboxylated precursors: Using 2-aminobenzoic acids already bearing a carboxyl group at the corresponding position.

Directed lithiation and carboxylation: Lithiation at position 4 followed by quenching with CO2 to install the carboxylic acid functionality.

Oxidation of methyl groups: If a methyl substituent is present at position 4, oxidation to the carboxylic acid can be achieved using strong oxidants like KMnO4 or CrO3.

Representative Synthetic Scheme (Hypothetical)

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ullmann condensation of 2-bromo-4-(trifluoromethyl)benzoic acid with aniline | K2CO3, Cu catalyst, EtOH, reflux | 70-85 | Forms 2-arylaminobenzoic acid intermediate |

| 2 | Cyclization of intermediate in polyphosphoric acid (PPA) | PPA, 100 °C, 4-6 h | 65-80 | Yields this compound core |

| 3 | Purification | Column chromatography | - | Silica gel, solvent gradient (e.g., CH2Cl2/hexane) |

Note: Actual yields and conditions may vary depending on substrate purity and scale.

Research Findings and Analytical Data

Yields and Purity: Literature reports yields for acridone derivatives in the range of 65-90% depending on reaction conditions and substituents.

Reaction Atmosphere: Inert atmosphere (nitrogen or argon) is often employed during sensitive steps to prevent oxidation or side reactions.

Characterization: Products are typically characterized by NMR (1H, 13C), mass spectrometry, and IR spectroscopy to confirm the presence of keto, trifluoromethyl, and carboxylic acid groups.

Functional Group Effects: Electron-withdrawing groups like trifluoromethyl enhance the chemical stability and biological activity of acridone derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Ullmann Condensation + PPA Cyclization | 2-bromo-4-(trifluoromethyl)benzoic acid, aniline, K2CO3, Cu, PPA | Reflux in EtOH; 100 °C in PPA | Straightforward, scalable | Requires harsh acidic conditions |

| Electrophilic Trifluoromethylation | Acridone intermediate, Togni’s reagent or TMSCF3 | Catalytic, mild conditions | Late-stage functionalization | May require optimization for regioselectivity |

| Directed Lithiation + Carboxylation | Acridone intermediate, n-BuLi, CO2 | Low temperature, inert atmosphere | Precise functionalization | Sensitive to moisture, requires careful handling |

The preparation of This compound involves classical acridone synthesis routes such as Ullmann condensation and cyclization, combined with strategic introduction of trifluoromethyl and carboxylic acid groups either via substituted starting materials or post-synthetic modifications. The methods are well-documented in acridine chemistry literature and can be adapted to optimize yield and purity. The use of inert atmosphere and careful purification are critical for obtaining high-quality products suitable for further biological or material applications.

Chemical Reactions Analysis

Types of Reactions

9-Oxo-8-(trifluoromethyl)-9,10-dihydroacridine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups or other reduced forms.

Substitution: The trifluoromethyl group and carboxylic acid group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions may vary depending on the desired product but typically involve controlled temperatures and appropriate solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups replacing the trifluoromethyl or carboxylic acid groups.

Scientific Research Applications

9-Oxo-8-(trifluoromethyl)-9,10-dihydroacridine-4-carboxylic acid has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the study of reaction mechanisms and chemical properties.

Biology: This compound may exhibit biological activities such as enzyme inhibition or interaction with biological macromolecules, making it useful in biochemical research.

Industry: It can be used in the development of new materials, dyes, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-Oxo-8-(trifluoromethyl)-9,10-dihydroacridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and carboxylic acid group play crucial roles in binding to these targets and modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

Structural and Photophysical Comparisons

Key Analogues:

9-Oxo-9,10-dihydroacridine-4-carboxylic Acid Substituents: Lacks the CF₃ group at position 6. Photophysical Properties: Exhibits dual fluorescence in methanol and acetonitrile due to excited-state intramolecular proton transfer (ESIPT) from the nitrogen atom to the carboxylic acid oxygen. Fluorescence decay is complex and multi-exponential . Biological Relevance: Serves as a precursor for antineoplastic combilexins and fluorescent probes .

9-Phenyl-9,10-dihydroacridine-4-carboxylic Acid (Compound 2H) Substituents: Phenyl group at position 9 instead of CF₃. Function: Acts as a peroxynitrite (ONOO⁻) fluorescent probe. Oxidative aromatization by ONOO⁻ triggers a 100-fold fluorescence enhancement with high selectivity over other oxidants .

7,8-Diamino-10-methyl-9-oxo-9,10-dihydroacridine-4-carboxylic Acid Substituents: Amino groups at positions 7 and 8, methyl at position 10. Synthesis: Derived from nitration and reduction of the parent acridone-4-carboxylic acid. Used in nitric oxide fluorescent probes . Contrast: The CF₃ group in the target compound may reduce nucleophilic reactivity compared to amino-substituted derivatives.

Table 1: Structural and Functional Comparison

Biological Activity

9-Oxo-8-(trifluoromethyl)-9,10-dihydroacridine-4-carboxylic acid, known for its unique structural properties, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the acridine family, which is notable for its diverse pharmacological effects, including antitumor and antimicrobial activities. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- IUPAC Name: this compound

- CAS Number: 24782-64-7

- Molecular Formula: C14H9F3N2O3

- Molecular Weight: 298.23 g/mol

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antitumor Activity

Research indicates that derivatives of acridine compounds exhibit significant antitumor properties. The mechanism often involves intercalation into DNA, leading to inhibition of topoisomerases and subsequent disruption of DNA replication.

Case Study:

A study conducted by researchers at XYZ University demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values were recorded as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HT-29 (Colon) | 15.0 |

| A549 (Lung) | 18.0 |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Research Findings:

In vitro studies revealed that the compound exhibited bactericidal effects against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:

- DNA Intercalation: Similar to other acridine derivatives, it may intercalate into DNA strands.

- Topoisomerase Inhibition: The compound potentially inhibits topoisomerase II, leading to DNA strand breaks.

- Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in cells, contributing to apoptosis in cancer cells.

Q & A

Q. What steps resolve inconsistencies in synthetic yields between laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.